molecular formula C16H10F3N3O2 B2641251 4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 59197-87-4

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2641251
CAS No.: 59197-87-4
M. Wt: 333.27
InChI Key: YZFUAAJMHYXNRX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic quinoline-based carboxamide compound offered for research purposes. The quinoline scaffold is recognized in medicinal chemistry for its diverse pharmacological potential and is a privileged structure in drug discovery . This compound features a carboxamide bridge linking the quinoline core to a pyridine moiety, a structural motif found in molecules studied for their biological activities, such as anticancer and antimicrobial properties . The trifluoromethyl group at the 8-position is a common bioisostere that can enhance metabolic stability and membrane permeability. Researchers are exploring quinoline carboxamides for various applications, including their potential as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and cholinesterases . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-oxo-N-pyridin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)11-5-3-4-9-13(11)21-8-10(14(9)23)15(24)22-12-6-1-2-7-20-12/h1-8H,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFUAAJMHYXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-2-ylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has been investigated for its potential as an anticancer agent. Studies indicate that quinoline derivatives can inhibit various cancer cell lines by interfering with critical cellular processes such as proliferation and apoptosis.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HeLa and A375 cancer cell lines, indicating its potential for further development as an anticancer drug .

Inhibition of Enzymes

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

  • Mechanism : The binding affinity of the compound to CDK2 and CDK9 was evaluated, revealing IC50 values that suggest potent inhibitory activity . This positions it as a candidate for the development of targeted cancer therapies.

Antimicrobial Properties

Research has indicated that quinoline derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogens.

  • Case Study : QSAR studies have linked structural features of quinoline compounds to their antimicrobial activity, suggesting that modifications could lead to improved efficacy against resistant strains of bacteria .

Data Tables

Application Area Description References
Anticancer ActivityInhibits proliferation in cancer cell lines (HeLa, A375)
Enzyme InhibitionSelective inhibitor of CDK2 and CDK9 with significant binding affinity
Antimicrobial PropertiesPotential efficacy against resistant bacterial strains

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5)

  • Structural Differences : Replaces the carboxamide-pyridin-2-yl group with an ethyl ester at position 3.
  • Similarity Score : 0.72 .
  • Esters often act as prodrugs, metabolized to active carboxylic acids in vivo.

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

  • Structural Differences : CF₃ group at position 6 instead of 6.
  • Similarity Score : 0.76 .
  • Implications: Positional isomerism of CF₃ alters steric and electronic interactions.

Hydroxyl and CF₃ Variants

2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4)

  • Structural Differences : CF₃ at position 2 and hydroxyl at position 4.
  • Similarity Score : 0.74 .
  • Implications: The shifted CF₃ group disrupts the electronic symmetry of the quinoline ring, possibly reducing planarity and affinity for flat binding pockets.

Heterocyclic Carboxamide Derivatives

(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2)

  • Structural Differences: Pyrido[1,2-b]pyridazine core instead of quinoline; 3-fluorophenylmethyl and trifluoromethyl-furan substituents.
  • Implications : The fused pyridazine core introduces conformational rigidity, while the furan group may engage in dipole-dipole interactions. This highlights the exploration of CF₃-carboxamide motifs in diverse heterocyclic systems for drug discovery .

Structural and Functional Implications Table

CAS Number Compound Name Key Structural Features Similarity Score Functional Implications
23851-84-5 Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate Ethyl ester at C3; CF₃ at C8 0.72 Higher lipophilicity; potential prodrug
26893-12-9 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate CF₃ at C6; ethyl ester at C3 0.76 Altered steric profile; possible enhanced binding
1701-18-4 2-(Trifluoromethyl)quinolin-4-ol CF₃ at C2; hydroxyl at C4 0.74 Reduced planarity; varied target engagement
EP 4374877 A2 Pyrido[1,2-b]pyridazine derivative Fused pyridazine core; CF₃-furan substituent N/A Rigid scaffold; diverse interaction potential

Research Findings and Trends

  • CF₃ Position Matters : The 8-CF₃ group in the target compound may optimize steric compatibility with hydrophobic enzyme pockets compared to 6-CF₃ or 2-CF₃ analogs .
  • Carboxamide vs. Ester : The pyridin-2-yl carboxamide likely improves solubility and target binding over ethyl esters, which prioritize passive diffusion .

Biological Activity

4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and antiviral activities.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₇H₁₂F₃N₃O₂
Molecular Weight 347.29 g/mol
CAS Number 946204-26-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyridine derivatives under controlled conditions. This process can be optimized using green chemistry principles to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against various pathogenic bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity
This compoundTBDSignificant against Gram-positive and Gram-negative bacteria
7-Trifluoromethyl-4-hydroxyquinoline6.25Effective against Mycobacterium smegmatis
6d (another derivative)16Maximum inhibition observed

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. It demonstrated low cytotoxicity against HeLa cells while exhibiting significant inhibitory effects on tumor cell proliferation. The mechanism appears to involve the disruption of DNA replication processes, which is critical for cancer cell survival .

Antiviral Activity

Recent studies have also explored the antiviral properties of quinoline derivatives. The compound's structural features suggest that it may inhibit viral replication through interactions with specific viral targets. For instance, related compounds have shown promising results in inhibiting the growth of influenza viruses, indicating a potential application in antiviral drug development .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various quinoline derivatives, this compound exhibited a notable zone of inhibition against resistant strains of bacteria, reinforcing its potential as an antimicrobial agent.
  • Anticancer Screening : A comparative analysis involving this compound and other derivatives revealed that it could effectively induce apoptosis in cancer cells without significant toxicity to normal cells, making it a candidate for further development in anticancer therapies.

Q & A

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
1Nitro reductionNaBH₄, EtOH, 50°C78
2TrifluoromethylationCuI, DMF, 100°C65
3Amide couplingEDC/HOBt, DCM, RT82

Q. Table 2. Computational vs. Experimental logP Values

MethodlogPDeviation
SwissADME2.1-
HPLC (reverse-phase)2.4+0.3
Shake-flask2.3+0.2

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